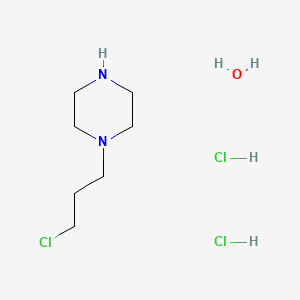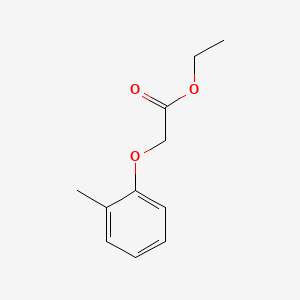
4-(Phenylsulfonyl)-2-azetidinone
Übersicht
Beschreibung
4-(Phenylsulfonyl)-2-azetidinone, also known as 4-PSA, is a synthetically produced compound that is widely used in the laboratory due to its unique properties. It is a versatile compound that can be used for a variety of different purposes, including synthesis, scientific research, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Polyesters
4-(Phenylsulfonyl)-2-azetidinone: has been utilized in the synthesis of aromatic polyesters with pendent phenylsulfonylphenyl groups. These polyesters exhibit excellent thermal stability and are soluble in common organic solvents, making them suitable for applications in high-performance materials .
Development of Antimicrobial Agents
Compounds derived from 4-(Phenylsulfonyl)-2-azetidinone have shown potential in the development of novel antimicrobial agents. These agents are particularly effective against Gram-positive pathogens and biofilm-associated infections, which are crucial in medical and pharmaceutical research .
Drug Design and Biological Evaluation
The chemical structure of 4-(Phenylsulfonyl)-2-azetidinone allows for its incorporation into various drug designs. It has been used to synthesize compounds with potential antimicrobial, antibiofilm, and antioxidant activities, which are essential for creating new therapeutic drugs .
Polymer Research
In polymer research, 4-(Phenylsulfonyl)-2-azetidinone is a key ingredient in producing polymers with improved solubility and processability characteristics. This is achieved by weakening the intermolecular forces between polymer chains through the introduction of bulky or flexible side groups .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific functional groups that are significant in chemical research and industry applications .
High-Performance Material Design
Due to its thermal stability and solubility properties, 4-(Phenylsulfonyl)-2-azetidinone is instrumental in designing materials that can withstand extreme conditions, which is beneficial for aerospace, automotive, and electrical industries .
Alternative Toxicity Testing
Research involving 4-(Phenylsulfonyl)-2-azetidinone derivatives includes alternative toxicity testing, such as assessing the impact on freshwater organisms like Daphnia magna. This is vital for environmental safety evaluations .
Heterocyclic Synthesis
Lastly, 4-(Phenylsulfonyl)-2-azetidinone plays a role in heterocyclic synthesis. It’s used to create heterocyclic compounds that are foundational in developing pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8-6-9(10-8)14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFUAPDRXCYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404599 | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-azetidinone | |
CAS RN |
31899-01-1 | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-(phenylsulfonyl)-2-azetidinone considered a valuable compound in medicinal chemistry?
A1: 4-(Phenylsulfonyl)-2-azetidinone serves as a versatile building block for synthesizing carbapenem antibiotics. [] Carbapenems are a potent class of β-lactam antibiotics known for their broad-spectrum activity against various bacterial infections, including those resistant to other antibiotics. [] Specifically, 4-(phenylsulfonyl)-2-azetidinone acts as a crucial intermediate in synthesizing thienamycin, a naturally occurring carbapenem with potent antibacterial activity against Pseudomonas and β-lactamase-producing bacterial species. [] The ability to synthesize this key intermediate efficiently and stereoselectively is crucial for developing new carbapenem antibiotics.
Q2: What is a key step in the stereoselective synthesis of 4-(phenylsulfonyl)-2-azetidinone, as described in the research?
A2: A key step involves a Sharpless epoxidation reaction. [] This reaction utilizes a chiral catalyst, (+)-DIPT (diisopropyl tartrate) or (−)-DIPT, to control the stereochemistry of an epoxide formed from an allylic alcohol. [] This chiral epoxide is then transformed into 4-(phenylsulfonyl)-2-azetidinone through a series of reactions, including tosylation, nucleophilic substitution with sodium benzenethiolate, and ultimately, β-lactam ring formation. [] The use of Sharpless epoxidation allows for the synthesis of the desired enantiomer of 4-(phenylsulfonyl)-2-azetidinone with high enantiomeric excess (ee), which is crucial for its biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





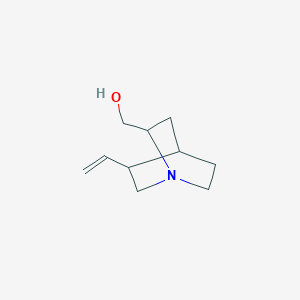
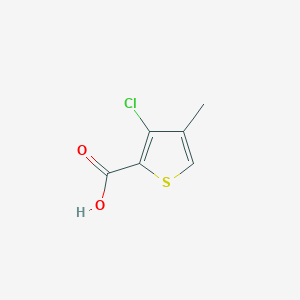
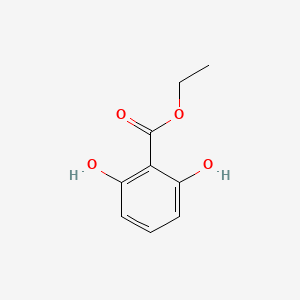


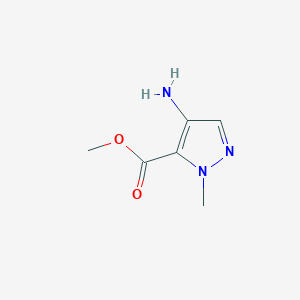
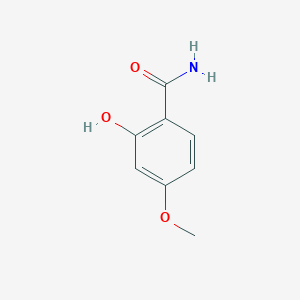
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)

